1-[3-(3-Chloropropoxy)phenyl]ethanone
Description
1-[3-(3-Chloropropoxy)phenyl]ethanone is an aromatic ketone featuring a chloropropoxy substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₁H₁₃ClO₃ (mol. wt. ~228.68), with structural similarity to hydroxyacetophenone derivatives. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of antipsychotic drugs like Iloperidone, where it is identified as a process-related impurity (Impurity 4) . The chloropropoxy group enhances lipophilicity, influencing its metabolic stability and reactivity in substitution reactions .
Properties
IUPAC Name |
1-[3-(3-chloropropoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)10-4-2-5-11(8-10)14-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBOLPUXKAIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The most direct route involves alkylation of 3-hydroxyacetophenone with 1-bromo-3-chloropropane. This method employs a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetone to facilitate nucleophilic substitution. The phenolic oxygen of 3-hydroxyacetophenone attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing bromide and forming the 3-chloropropoxy side chain.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 68–74% |
| Purity (HPLC) | >98% |
| Byproducts | <2% unreacted starting material |
Advantages : High regioselectivity due to the electron-withdrawing acetyl group directing substitution to the para position relative to the hydroxyl group.
Friedel-Crafts Acylation Followed by Alkylation
Stepwise Synthesis
This two-step approach first introduces the acetyl group via Friedel-Crafts acylation, followed by alkylation with 3-chloropropanol:
Step 1: Friedel-Crafts Acylation
Resorcinol undergoes acylation with acetyl chloride in the presence of AlCl₃ to yield 3-hydroxyacetophenone. Conditions:
Step 2: Alkylation
The product is alkylated with 3-chloropropanol under basic conditions (K₂CO₃/DMF), analogous to Method 1.
Overall Yield :
| Step | Yield |
|---|---|
| Friedel-Crafts | 52–58% |
| Alkylation | 70–75% |
| Total | 36–43% |
Limitations : Low total yield due to intermediate purification requirements.
Industrial-Scale Continuous Flow Synthesis
Process Intensification
Modern facilities utilize continuous flow reactors to improve efficiency:
Performance Metrics :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 68–74% | 82–85% |
| Purity | >98% | >99.5% |
| Throughput | 50 kg/day | 200 kg/day |
Advantages : Reduced side reactions (e.g., over-alkylation) and higher consistency.
Comparative Analysis of Methods
Cost and Scalability
| Method | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| Nucleophilic Substitution | 120–150 | High | Moderate (DMF waste) |
| Friedel-Crafts | 180–220 | Low | High (AlCl₃ usage) |
| Continuous Flow | 90–110 | Very High | Low (solvent recovery) |
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Chloropropoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(3-Chloropropoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-Chloropropoxy)phenyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
- 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (CAS 58113-30-7) Molecular Formula: C₁₂H₁₅ClO₃ (mol. wt. 242.70) . Key Differences: A methoxy group at the 3-position instead of hydrogen. Impact: The methoxy group increases electron density on the ring, enhancing stability against oxidation compared to hydroxylated analogs.
- 1-[4-(3-Chloropropoxy)-3-hydroxyphenyl]ethanone (CAS 151719-65-2) Molecular Formula: C₁₁H₁₃ClO₃ (mol. wt. 228.68) . Key Differences: Hydroxyl group at the 3-position. Impact: The hydroxyl group enables hydrogen bonding, improving aqueous solubility but reducing lipophilicity. Such derivatives are often precursors in antifungal and antioxidant agents .
- 1-[5-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (CAS 125617-25-6) Molecular Formula: C₁₄H₁₉BrO₃ (mol. wt. 315.21) . Key Differences: Bromine replaces chlorine; a propyl group is added at the 3-position. The propyl group further boosts lipophilicity, affecting membrane permeability .
Halogen and Chain-Length Variations
- 1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS 3226-34-4) Molecular Formula: C₈H₇ClO₂ (mol. wt. 170.59) . Key Differences: Chlorine and hydroxyl groups at adjacent positions (2 and 3). Impact: The ortho-substitution creates steric hindrance, reducing rotational freedom. This configuration is prevalent in fungicidal compounds, where the hydroxyl group participates in target binding .
- 1-[3-(Chloromethyl)phenyl]ethanone Synthetic Role: Intermediate in the synthesis of 3-acetylbenzaldehyde. Reacts with hexamethylenetetramine to form quaternary ammonium salts, highlighting its utility in aldehyde generation . Contrast: The chloromethyl group offers higher reactivity in nucleophilic substitutions compared to chloropropoxy, enabling faster kinetics in synthetic pathways .
Molecular Weight and Solubility
| Compound | Molecular Weight | Key Substituents | Solubility Trend |
|---|---|---|---|
| 1-[3-(3-Chloropropoxy)phenyl]ethanone | 228.68 | Chloropropoxy | Moderate (lipophilic) |
| 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | 242.70 | Methoxy, Chloropropoxy | Low (enhanced lipophilicity) |
| 1-(3-Chloro-2-hydroxyphenyl)ethanone | 170.59 | Chloro, Hydroxy | High (H-bonding capacity) |
Q & A
Basic: What are the standard synthetic routes for 1-[3-(3-Chloropropoxy)phenyl]ethanone, and what catalysts are typically employed?
The synthesis of this compound typically involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring. For example, 3-chloropropoxybenzene derivatives can be acylated using acetyl chloride in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃) under reflux conditions . Industrial methods may employ continuous flow reactors to enhance efficiency and purity . Key parameters include solvent choice (e.g., dichloromethane or nitrobenzene) and temperature control (80–120°C), with yields optimized through distillation or recrystallization .
Advanced: How can researchers optimize the yield while minimizing chloromethyl by-products?
Chloromethyl by-products may arise during incomplete acylation or side reactions. To mitigate this:
- Purification strategies : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate the target compound from chloromethyl intermediates .
- Reaction monitoring : Employ TLC or HPLC to track reaction progress and terminate before by-product formation .
- Post-synthetic treatments : Hexamethylenetetramine (HMTA) can selectively react with chloromethyl groups, converting them into quaternary ammonium intermediates for easier removal .
Basic: What spectroscopic techniques are recommended for structural characterization?
- NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern, chloropropoxy chain integration, and ketone presence (δ ~2.5 ppm for acetyl protons) .
- IR : Key peaks include C=O stretching (~1680 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 228.045) and fragmentation patterns .
Advanced: How can computational chemistry predict reactivity in nucleophilic substitutions?
Density functional theory (DFT) calculations can model the electron-withdrawing effects of the ketone and chloropropoxy groups, predicting reactivity at specific sites. For example:
- HOMO-LUMO analysis identifies electrophilic regions susceptible to nucleophilic attack .
- Molecular docking (e.g., with PyRx or AutoDock) assesses interactions with biological targets, guiding derivative design .
- Solvent effects are modeled using COSMO-RS to optimize reaction conditions .
Basic: What biological activities are reported for similar ethanone derivatives?
Structurally related compounds exhibit anti-inflammatory and anticancer activities. For instance:
- Enzyme inhibition : Chlorinated ethanones inhibit cyclooxygenase-2 (COX-2) and kinases via electrophilic interactions with catalytic residues .
- In vitro assays : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) reveal IC₅₀ values in the micromolar range, suggesting apoptosis induction .
Advanced: How to resolve contradictions in reaction kinetics for halogenated ethanones?
Discrepancies in reported kinetics often stem from substituent effects (e.g., electron-withdrawing groups slowing acylation) or catalyst deactivation . Strategies include:
- Kinetic isotope studies : Use deuterated solvents to probe rate-determining steps .
- In situ IR spectroscopy : Monitor real-time acyl intermediate formation to refine mechanistic models .
- Comparative studies : Benchmark against fluorinated analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) to isolate electronic vs. steric effects .
Methodological: Step-by-step synthesis, purification, and characterization
Synthesis :
- React 3-(3-chloropropoxy)benzaldehyde with acetyl chloride (1:1.2 molar ratio) in AlCl₃ (10 mol%) and dichloromethane under reflux (40°C, 6 hr) .
Purification :
- Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via flash chromatography (hexane:EtOAc 4:1) .
Characterization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
